molecular formula C15H24O6S B8129902 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B8129902
M. Wt: 332.4 g/mol
InChI Key: GYSSYGOYECOPGB-UHFFFAOYSA-N
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Description

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a tosylate ester featuring a triethylene glycol-derived ethoxy chain. Its structure comprises a 4-methylbenzenesulfonyl (tosyl) group attached to a triethylene glycol backbone terminated with an ethoxy group (OCH2CH2OCH2CH2OCH2CH2-O-Ts). This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl group acts as a leaving group. Its ethoxy chain enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, surfactants, and polymer chemistry .

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6S/c1-3-18-8-9-19-10-11-20-12-13-21-22(16,17)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSSYGOYECOPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves a multi-step synthetic route. The process typically begins with the sulfonation of ethylene glycol. The resulting sulfonate ester is then reacted with ethanol or other activating agents to form the esterified product. Finally, the ester undergoes further reaction with ethylene glycol to produce the desired compound .

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids like sulfuric acid for esterification and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications References
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Methoxy terminus 260.31 g/mol Lower lipophilicity; used in liquid crystal synthesis and as a reactive intermediate
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Hydroxy terminus 260.31 g/mol Enhanced hydrophilicity; participates in hydrogen bonding; prone to hydrolysis
2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Nitrooxy group in chain 393.4 g/mol Introduces nitro group for redox-active applications; potential use in prodrug formulations
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Benzyloxy terminus 394.48 g/mol Increased lipophilicity; used in protecting group chemistry
2-Ethoxyethyl 4-methylbenzenesulfonate Shorter ethoxy chain (mono-ethylene glycol) 214.28 g/mol Reduced steric hindrance; higher reactivity in SN2 reactions

Reactivity and Stability

  • Ethoxy vs. Methoxy Termini: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analogue, enhancing compatibility with nonpolar solvents. However, methoxy derivatives exhibit slightly higher stability against oxidative degradation .
  • Hydroxy-Terminated Analogues : Compounds with hydroxy groups (e.g., 2-(2-(2-hydroxyethoxy)ethoxy)ethyl tosylate) are more hydrophilic but require stringent storage conditions (e.g., anhydrous environments) to prevent hydrolysis .
  • Nitrooxy-Modified Derivatives : The nitrooxy group introduces electrophilic character, enabling applications in controlled-release systems or explosives chemistry .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Solubility in Water Stability Notes
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Low Stable under inert conditions; sensitive to strong acids/bases
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Moderate Resists hydrolysis; stable at room temperature
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate High Prone to hydrolysis; requires desiccants for storage

Research Findings and Industrial Relevance

  • Yield Optimization: Methoxy-terminated analogues are synthesized with higher yields (e.g., 93.3% in triethylene glycol monomethyl ether reactions) compared to ethoxy derivatives due to milder reaction conditions .
  • Ecological Impact : Ethoxy chains in surfactants like the target compound show moderate biodegradability, whereas benzyloxy-modified analogues persist longer in environmental matrices .
  • Thermal Stability : Tosylates with nitrooxy groups decompose at lower temperatures (~150°C), limiting their use in high-temperature applications .

Biological Activity

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of sulfonates. Its unique structure, characterized by multiple ethoxy groups and a sulfonate moiety, suggests potential applications in various biochemical processes. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is C14H22O6SC_{14}H_{22}O_6S, with a molecular weight of approximately 318.39 g/mol. The compound features a sulfonate group attached to a benzene ring, which is further connected to a branched ethylene glycol ether chain.

PropertyValue
Molecular FormulaC14H22O6S
Molecular Weight318.39 g/mol
CAS Number62921-74-8
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit various biological activities, including:

  • Antimicrobial Activity : Sulfonates can disrupt bacterial cell membranes, leading to cell lysis. Studies have shown that related compounds can inhibit growth in both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some sulfonate derivatives have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
  • Enzyme Inhibition : The presence of the sulfonate group can enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related sulfonate compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of 4-methylbenzenesulfonate exhibited cytotoxic effects with IC50 values ranging from 20 to 100 µM. This suggests that modifications in the ethylene glycol chain can enhance or reduce cytotoxicity.
  • Mechanistic Studies : Further investigation into the mechanisms revealed that these compounds could induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonateC14H22O6SModerate antimicrobial properties
Benzyl-PEG3-TosylateC18H22O5SEnhanced solubility; used in drug delivery systems
4-Methylbenzenesulfonic acidC7H8O3SStrong acidity; limited biological activity

The presence of multiple ethoxy units in our compound provides enhanced solubility and flexibility in applications compared to simpler counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
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2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

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